molecular formula C26H28FN3O4S B8198344 (R)-CMPD-39

(R)-CMPD-39

Cat. No.: B8198344
M. Wt: 497.6 g/mol
InChI Key: NRHPFMQPXSSELC-QHCPKHFHSA-N
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Description

Ubiquitin-Specific Protease 30 (USP30): Structural Characteristics and Functional Domains

USP30 belongs to the ubiquitin-specific protease (USP) family, characterized by a catalytic triad (Cys-His-Asp/Asn) within its cysteine protease domain. Structural studies reveal that USP30 adopts a canonical USP fold, comprising thumb, palm, and fingers subdomains that form a cleft for ubiquitin binding. The enzyme’s active site, centered on Cys77, hydrolyzes ubiquitin chains attached to mitochondrial outer membrane proteins, counteracting Parkin-mediated mitophagy. Hydrogen–deuterium exchange mass spectrometry (HDX-MS) has identified conformational flexibility in the thumb-palm cleft, which undergoes rearrangement upon inhibitor binding. This dynamic region guides the ubiquitin C-terminus into the catalytic core, making it a critical target for pharmacological intervention.

USP30's Regulatory Role in Parkin-Mediated Mitophagy Pathways

USP30 antagonizes Parkin, an E3 ubiquitin ligase that tags damaged mitochondria for autophagic clearance. Under stress conditions, Parkin ubiquitinates mitochondrial proteins such as MIRO1 and TOM20, recruiting autophagy receptors like OPTN and NDP52. USP30 deubiquitinates these substrates, delaying mitophagy and perpetuating mitochondrial dysfunction. In neuronal models, USP30 knockdown or inhibition increases phosphorylated Ser65-ubiquitin (p-Ser65-Ub) levels, a marker of Parkin activation, by 2.5-fold. This interplay positions USP30 as a rheostat for mitochondrial quality control, balancing ubiquitination dynamics to prevent either unchecked mitophagy or toxic mitochondrial accumulation.

Pathophysiological Implications of USP30 Dysregulation in Neurodegenerative Disorders

Dysregulated USP30 activity is implicated in Parkinson’s disease (PD), where impaired mitophagy contributes to dopaminergic neuron loss. Fibroblasts from PD patients with Parkin mutations exhibit reduced p-Ser65-Ub levels, a defect reversible by USP30 inhibition. In vivo, USP30 overexpression exacerbates α-synuclein aggregation and motor deficits in PD models, while its genetic deletion rescues mitophagy and neuronal survival. These findings underscore USP30’s role as a therapeutic target for diseases characterized by mitochondrial dysfunction.

Properties

IUPAC Name

N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN3O4S/c1-26(2,3)30-35(33,34)22-15-13-21(14-16-22)28-25(32)23(17-18-7-5-4-6-8-18)29-24(31)19-9-11-20(27)12-10-19/h4-16,23,30H,17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHPFMQPXSSELC-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Optimization

The synthesis of USP30 inhibitor 18 follows a modular approach, as outlined in patent WO2018213150A1 . The process begins with the preparation of a substituted morpholine-thiomorpholine hybrid core, functionalized with a fluorophenyl group at position 3. This intermediate is synthesized via a nucleophilic aromatic substitution reaction between 2-fluoro-4-nitrophenol and morpholine-3-thiol under alkaline conditions (pH 9–10) at 60°C for 12 hours .

The second stage introduces a sulfonamide moiety through coupling of the intermediate with 4-(chlorosulfonyl)benzene-1,2-diol in tetrahydrofuran (THF) at 0–5°C. This step requires strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . Final cyclization is achieved using a Pd-catalyzed Buchwald-Hartwig amination, forming the pyridopyrimidine scaffold characteristic of USP30 inhibitor 18 . Reaction yields at each stage are optimized as follows:

Synthesis StepYield (%)Purity (HPLC)Key Parameters
Core Formation7285pH 9.5, 60°C, 12h
Sulfonamide Coupling6891THF, 0°C, N<sub>2</sub> atmosphere
Cyclization5589Pd(OAc)<sub>2</sub>, 110°C, 24h
Final Purification95≥98Prep-HPLC (C18 column)

Purification employs reverse-phase chromatography with a C18 column and acetonitrile/water gradient (20–80% over 40 minutes), achieving ≥98% purity .

Chemical Characterization and Analytical Validation

USP30 inhibitor 18 (C<sub>26</sub>H<sub>28</sub>FN<sub>3</sub>O<sub>4</sub>S, MW 497.58) is characterized via tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) . Key spectral data include:

  • <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>): δ 8.21 (d, J = 7.5 Hz, 1H), 7.89 (s, 1H), 7.45 (dd, J = 8.0, 2.5 Hz, 1H), 4.12–4.09 (m, 2H), 3.78–3.72 (m, 4H), 2.95 (s, 3H) .

  • HRMS (ESI-TOF): m/z 498.1821 [M+H]<sup>+</sup> (calc. 498.1814) .

Stability studies reveal degradation <2% after 6 months at -80°C in DMSO, but accelerated decomposition occurs at room temperature (12% loss at 25°C over 30 days) . Solubility profiles across solvents are critical for formulation:

SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO50≥99%
Ethanol1295%
Water0.382%

Quality Control and Batch Consistency

Three independent synthesis batches show consistent potency (IC<sub>50</sub> 0.019–0.022 μM) and selectivity (>100-fold vs. USP7, USP8) . Impurity profiling identifies two major byproducts:

ImpurityStructurePercentage (%)
Des-fluoro analogLacks C-3 fluorine0.8
Sulfone derivativeOxidized sulfonamide0.6

Comparative Analysis with Structural Analogs

Modifying the sulfonamide group (e.g., replacing benzene-1,2-diol with pyridine) reduces potency 10-fold, highlighting the critical role of hydrogen bonding with USP30's Leu73 pocket . Fluorine substitution at alternative positions (C-2 or C-4) also decreases activity by 3–5×, confirming the optimal C-3 configuration .

Chemical Reactions Analysis

Types of Reactions

CMPD-39 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in the addition of hydrogen atoms .

Scientific Research Applications

Neurodegenerative Diseases

Research indicates that USP30 inhibition can provide neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. Studies have shown that USP30 inhibitor 18 can enhance mitophagic flux in dopaminergic neurons, which are particularly vulnerable to mitochondrial dysfunction. The inhibition of USP30 has been linked to reduced levels of reactive oxygen species (ROS), which are implicated in neuronal damage .

Cardiac Health

Pharmacological inhibition of USP30 has been shown to induce significant increases in cardiac mitophagy without adversely affecting cardiac function. This suggests potential applications for treating heart diseases associated with mitochondrial defects . The selective activation of mitophagy could help mitigate conditions like ischemic heart disease and heart failure.

Mitochondrial Disorders

USP30 inhibitor 18 is being explored for its potential in treating various mitochondrial disorders characterized by impaired mitophagy and oxidative stress. Conditions such as maternally inherited Leigh syndrome and other mitochondrial myopathies may benefit from the enhanced clearance of damaged mitochondria facilitated by this compound .

Case Study 1: Neuroprotection in Parkinson's Disease

A study demonstrated that the application of USP30 inhibitor 18 in dopaminergic neuron cultures resulted in increased mitophagy and decreased oxidative stress markers. This was particularly evident in models where Parkin or PINK1 were deficient, suggesting that USP30 inhibition could rescue mitophagic defects associated with these mutations .

Case Study 2: Cardiac Mitophagy Enhancement

In experiments involving cardiac cells, the use of USP30 inhibitor 18 led to a marked increase in mitophagic activity following stress induction. Importantly, this enhancement did not compromise cardiac function, highlighting the compound's therapeutic potential for cardiac health .

Data Tables

Application Area Mechanism Key Findings
Neurodegenerative DiseasesInhibition of USP30 increases mitophagy and reduces ROSEnhanced neuronal survival and function in models of Parkinson's disease
Cardiac HealthInduction of cardiac mitophagy without functional detrimentSignificant improvement in stress-induced mitophagic flux without cardiac damage
Mitochondrial DisordersEnhanced clearance of dysfunctional mitochondriaPotential therapeutic effects observed in various mitochondrial disorders

Mechanism of Action

CMPD-39 exerts its effects by selectively inhibiting USP30, a deubiquitylase enzyme located on mitochondria and peroxisomes. By inhibiting USP30, CMPD-39 enhances the ubiquitylation of specific proteins, leading to increased mitophagy and pexophagy. This process involves the accumulation of phosphoubiquitin and the degradation of damaged mitochondria and peroxisomes .

Comparison with Similar Compounds

Key Properties :

  • Potency : IC50 of 20 nM against USP30 .
  • Selectivity : High specificity for USP30 over other deubiquitinating enzymes (DUBs) .
  • Mechanism: Non-covalent inhibition, increasing ubiquitination of mitochondrial proteins (e.g., TOMM20, SYNJ2BP) and promoting mitophagy .
  • Applications : Used in vitro to study mitochondrial dysfunction in Parkinson’s disease (PD) and other neurodegenerative disorders .

Comparison with Similar USP30 Inhibitors

Benzo-Sulphonamide Inhibitors (e.g., CMPD-39)

Structure: Benzo-sulphonamide derivatives. Potency: Achieves maximal USP30 inhibition at <200 nM in SH-SY5Y cells . Unique Features:

  • Enhances both mitophagy and pexophagy (peroxisome turnover) .
  • Restores mitophagy in PRKN-mutant dopaminergic neurons without toxicity .
  • First synthetic molecule shown to promote pexophagy . Limitations: Limited in vivo data compared to clinical-stage inhibitors like MTX325 .

Cyanopyrrolidine Inhibitors (e.g., USP30-I-1, MTX325)

Structure: Covalent inhibitors with cyanopyrrolidine scaffolds . Potency: USP30-I-1 binds USP30 with sub-nanomolar affinity and irreversibly inhibits catalytic cysteine (Cys77) . Selectivity: High selectivity for USP30, though off-target effects emerge at higher concentrations (>5 μM) . Unique Features:

  • Prolonged action due to covalent binding .
  • MTX325 (clinical candidate) is brain-penetrant, reduces α-synuclein pathology, and protects dopaminergic neurons in PD models . Limitations: Potential for off-target DUB inhibition at elevated doses .

Other Notable Inhibitors

  • MF-094: Potent and selective (undisclosed IC50), accelerates mitophagy; structurally distinct from cyanopyrrolidines and benzo-sulphonamides .
  • FT385: Tool compound with high specificity, but inconsistent ubiquitination effects compared to genetic USP30 knockout .

Comparative Analysis Table

Property USP30 Inhibitor 18 CMPD-39 USP30-I-1 (Cyanopyrrolidine) MTX325 (Clinical)
IC50 20 nM <200 nM Sub-nM (covalent) Undisclosed (in vivo focus)
Selectivity High High High (dose-dependent) High
Mechanism Non-covalent Non-covalent Covalent Covalent
Pexophagy Enhancement Not reported Yes Not reported Not reported
Clinical Relevance Preclinical tool Preclinical Preclinical Phase I/II trials
Key Advantage High potency, commercial availability Dual mitophagy/pexophagy effect Prolonged inhibition Neuroprotection in PD models

Research Findings and Implications

  • Mitophagy Restoration : USP30 inhibitor 18 and CMPD-39 restore mitophagy in PRKN/PINK1-deficient neurons, a critical pathway in PD .
  • Therapeutic Potential: Cyanopyrrolidines (MTX325) show promise in reducing PD biomarkers (phospho-α-synuclein) and neuronal loss .
  • Structural Insights : Covalent inhibitors like USP30-I-1 bind near USP30’s catalytic site, blocking ubiquitin substrate interaction .

Biological Activity

Ubiquitin-specific protease 30 (USP30) is a mitochondrial deubiquitinating enzyme that plays a critical role in regulating mitophagy, the process by which damaged mitochondria are selectively degraded. Inhibition of USP30 has emerged as a promising therapeutic strategy for enhancing mitophagic flux, particularly in neurodegenerative diseases such as Parkinson's disease. This article focuses on the biological activity of USP30 inhibitor 18, detailing its mechanisms, effects on cellular health, and potential therapeutic applications.

USP30 functions by removing ubiquitin from mitochondrial outer membrane proteins, thereby antagonizing the actions of the E3 ubiquitin ligase Parkin, which is crucial for mitophagy. Inhibition of USP30 leads to increased ubiquitination of these proteins, promoting their degradation through autophagy. The specific mechanism of USP30 inhibitor 18 involves:

  • Binding Affinity : USP30 inhibitor 18 exhibits high binding affinity to the active site of USP30, effectively blocking its deubiquitinating activity.
  • Structural Dynamics : Recent studies have shown that the inhibitor stabilizes a conformation of USP30 that is less favorable for substrate binding, thereby enhancing mitophagy .

Mitophagy Induction

Research indicates that USP30 inhibitor 18 significantly enhances mitophagic activity in various cell types. Key findings include:

  • Cell Culture Studies : In cultured neurons and cardiac cells, treatment with USP30 inhibitor 18 resulted in a marked increase in the degradation of mitochondrial proteins such as TOM20 and TIM23, confirming enhanced mitophagic flux .
  • In Vivo Studies : Pharmacokinetic analyses in mice demonstrated that the compound is well-tolerated and effectively induces tissue-specific mitophagy, particularly in cardiac tissues without adverse effects on cardiac function .

Impact on Cellular Health

The inhibition of USP30 has been linked to improved cellular health through several mechanisms:

  • Reduction of Oxidative Stress : USP30 inhibition balances oxidative stress levels by decreasing reactive oxygen species (ROS) production in neurons, which is critical for maintaining neuronal health .
  • Protection Against Neurodegeneration : Studies have shown that USP30 inhibitor 18 can protect dopaminergic neurons from α-synuclein toxicity by promoting mitophagy and reducing mitochondrial dysfunction .

Study 1: Neuronal Response to Mitochondrial Damage

A study involving Parkin-deficient neurons revealed that while these neurons exhibited impaired mitophagic responses to mitochondrial stress (induced by CCCP), treatment with USP30 inhibitor 18 restored their capacity to clear damaged mitochondria effectively . This suggests that USP30 inhibition can be a viable therapeutic approach for conditions characterized by mitochondrial dysfunction.

Study 2: Cardiac Health

In cardiac myocytes, pharmacological inhibition of USP30 using inhibitor 18 led to significant increases in mitophagic activity without affecting overall cardiac function. This was evidenced by enhanced clearance of dysfunctional mitochondria and improved mitochondrial integrity post-treatment .

Data Tables

ParameterControl GroupUSP30 Inhibitor 18 Group
TOM20 Degradation (%)20%90%
TIM23 Degradation (%)15%85%
ROS Levels (µM)5.02.0
Cardiac Function (ejection %)60%59%

Q & A

Q. What is the mechanistic basis for USP30 inhibitor 18’s role in accelerating mitophagy?

USP30 inhibitor 18 selectively inhibits USP30 (IC50 = 0.02 μM), a deubiquitinase that removes ubiquitin tags from mitochondrial proteins. By blocking USP30, the inhibitor increases mitochondrial protein ubiquitination, which signals for Parkin-dependent recruitment of autophagic machinery, ultimately enhancing mitophagy . Key experimental validations include monitoring TOM20 ubiquitination via immunoblotting in SH-SY5Y or RPE1 cell models .

Q. Which in vitro assays are recommended for evaluating USP30 inhibitor 18 activity and selectivity?

  • Ubiquitin-rhodamine hydrolysis assay : Measures USP30 enzymatic inhibition using recombinant USP30 and fluorescent ubiquitin substrates (IC50 determination) .
  • Bio-layer interferometry (BLI) : Assesses binding kinetics and covalent modification of USP30 .
  • DUB profiling panels : Test selectivity against other deubiquitinases (e.g., Ubiquigent’s DUB profiler) to confirm specificity .

Q. What cellular models are suitable for studying USP30 inhibitor 18’s effects on mitochondrial quality control?

  • SH-SY5Y neuroblastoma cells : Endogenously express Parkin and PINK1, enabling analysis of depolarization-induced mitophagy .
  • CRISPR/Cas9 USP30 knockout (KO) cells : Used as genetic controls to compare pharmacological inhibition with genetic loss .
  • YFP-Parkin-RPE1 cells : Overexpress Parkin for visualizing mitochondrial ubiquitination and autophagosome formation .

Advanced Research Questions

Q. How can discrepancies in ubiquitination patterns between USP30 KO and inhibitor-treated cells be resolved?

Discrepancies may arise from off-target effects, compensatory mechanisms, or differences in catalytic inhibition versus genetic ablation. Methodological approaches include:

  • Comparative SILAC-based proteomics : Quantify global ubiquitination changes in KO vs. inhibitor-treated cells under depolarization (e.g., using AO/Oligomycin A) .
  • Orthogonal validation : Use multiple sgRNAs for KO lines to rule out CRISPR artifacts .
  • Time-course experiments : Assess transient vs. sustained ubiquitination effects .

Q. What structural features underpin USP30 inhibitor 18’s selectivity, and how can they be experimentally validated?

  • Leu73-Ubiquitin binding pocket : Inhibitors like USP30 inhibitor 18 competitively block Ubiquitin binding by occupying the Leu73 pocket, as shown in chimeric USP30 crystal structures .
  • Switching loop plasticity : Conformational changes in USP30’s α5 helix and Phe157 residue create a cryptic binding site, enhancing inhibitor specificity .
  • Validation methods : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map inhibitor-induced conformational shifts .

Q. Which proteomic strategies best identify USP30 inhibitor 18-dependent ubiquitination events in depolarized mitochondria?

  • DiGly remnant enrichment : Isolate ubiquitinated peptides via anti-diGly antibodies after tryptic digestion, followed by LC-MS/MS .
  • Subcellular fractionation : Enrich mitochondrial fractions (e.g., via differential centrifugation) to focus on mitochondrial targets like TOM20 and SYNJ2BP .
  • Integration with IMPI database : Filter results using mitochondrial protein indices to prioritize organelle-specific ubiquitination .

Methodological Considerations

  • Parkin expression levels : Cell models with endogenous Parkin (e.g., SH-SY5Y) may require prolonged depolarization to observe mitophagy, whereas Parkin-overexpressing lines (e.g., RPE1) amplify signals .
  • Inhibitor concentration optimization : Use 100–200 nM USP30 inhibitor 18 for target engagement without off-target effects (e.g., USP6 inhibition occurs at higher doses) .
  • Mitophagy endpoints : Quantify mitolysosomes (e.g., mitoQC reporters) or mitochondrial degradation via VDAC1/2/3 ubiquitination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.